molecular formula C25H26FNO4 B1365166 (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate CAS No. 93957-52-9

(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate

Cat. No. B1365166
CAS RN: 93957-52-9
M. Wt: 423.5 g/mol
InChI Key: KYRVMHRSMHMKAP-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is a useful research compound. Its molecular formula is C25H26FNO4 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A key application of this compound lies in its synthesis and use as an intermediate in the production of anti-cholesterol drugs like fluvastatin. This was demonstrated in a study that synthesized and developed single crystals of a related compound, highlighting its potential in pharmaceutical manufacturing (Kalalbandi & Seetharamappa, 2013).

Role in Enzyme Inhibition

  • The compound is also relevant in the context of enzyme inhibition. For instance, derivatives of this compound have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neuroprotection (Drysdale et al., 2000). Such inhibitors have significant implications for developing treatments for neurological disorders.

Application in Chemical Processes and Manufacturing

  • An improved process for the manufacture of fluvastatin, which uses a compound structurally related to (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate, was developed. This method focuses on optimizing the condensation reaction and reducing manufacturing costs, thereby highlighting the compound's relevance in industrial chemistry (Fuenfschilling, Hoehn, & Mutz, 2007).

Potential in Biocatalysis

  • The compound and its derivatives show potential in the field of biocatalysis. For example, a study explored the biotransformation of similar compounds mediated by the fungus Pleurotus ostreatus, demonstrating enzyme-catalyzed reactions for synthesizing saturated ketones and alcohols (Skrobiszewski et al., 2013).

Fluorinated Compound Synthesis

  • In the synthesis of fluorinated compounds, related compounds have shown utility. Such compounds are valuable in various pharmaceutical applications, including in the development of retinoic acid analogues with potential anticancer properties (Lovey & Pawson, 1981).

properties

IUPAC Name

methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,20,29H,14-15H2,1-3H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRVMHRSMHMKAP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate

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